- Deprotonation of chloropyridines using lithium magnesatesTetrahedron Letters (2004, 2004, 45(42), 7873-7877,
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine structure
Productnaam:2,6-Dichloro-4-iodopyridine
CAS-nummer:98027-84-0
MF:C5H2Cl2IN
MW:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393
2,6-Dichloro-4-iodopyridine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- InChI-sleutel: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- LACHT: IC1C=C(N=C(C=1)Cl)Cl
Berekende eigenschappen
- Exacte massa: 272.8609g/mol
- Oppervlakte lading: 0
- XLogP3: 3.4
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Aantal draaibare bindingen: 0
- Monoisotopische massa: 272.8609g/mol
- Monoisotopische massa: 272.8609g/mol
- Topologisch pooloppervlak: 12.9Ų
- Zware atoomtelling: 9
- Complexiteit: 91
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Grayish yellow powder
- Dichtheid: 2.129
- Smeltpunt: 161.0 to 165.0 deg-C
- Kookpunt: 291.6℃ at 760 mmHg
- Vlampunt: 130.1±25.9 °C
- Brekindex: 1.652
- PSA: 12.89000
- LogboekP: 2.99300
- Gevoeligheid: Light Sensitive
- Oplosbaarheid: Not determined
2,6-Dichloro-4-iodopyridine Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Danger
- Gevaarverklaring: H302,H315,H317,H318,H335
- Waarschuwingsverklaring: P261,P280,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 22-37/38-41-43
- Veiligheidsinstructies: S26-S36
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store long-term at 2-8°C
- Risicozinnen:R22; R37/38; R41; R43
- Gevaarklasse:IRRITANT
2,6-Dichloro-4-iodopyridine Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-4-iodopyridine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125368-10.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 10g |
$94.0 | 2023-06-08 | |
Enamine | EN300-125368-2.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 2.5g |
$48.0 | 2023-06-08 | |
Enamine | EN300-125368-0.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.5g |
$21.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047603-100g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 100g |
¥1562.00 | 2024-04-23 | |
Enamine | EN300-125368-0.1g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.1g |
$19.0 | 2023-06-08 | |
Enamine | EN300-125368-5.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 5g |
$58.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90585-25G |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
¥ 297.00 | 2023-04-12 | |
Fluorochem | 045180-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 1g |
£14.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 |
2,6-Dichloro-4-iodopyridine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ; 2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
1.2 Reagents: Iodine
1.3 Reagents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referentie
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenesEuropean Journal of Organic Chemistry (2009, 2009, , 1781-1795,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine , (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referentie
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity RelationshipsChemistry - A European Journal (2011, 2011, 17(47), 13284-13297,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referentie
- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compoundsAngewandte Chemie, 2006, 45(18), 2958-2961,
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ; 12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ; 30 min, 45 °C
1.2 Reagents: Methanol ; 30 min, 45 °C
Referentie
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodidesNature Chemistry (2018, 2018, 10(10), 1016-1022,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ; 1 h, rt
1.2 Reagents: Iodine ; -30 °C
1.2 Reagents: Iodine ; -30 °C
Referentie
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic ChromophoresInorganic Chemistry (2020, 2020, 59(20), 14746-14761,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referentie
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trickJournal of Organic Chemistry (2005, 2005, 70(7), 2494-2502,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
Referentie
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridineOrganic Letters (2001, 2001, 3(26), 4263-4265,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 4 h, 30 °C
Referentie
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic AcidsJournal of the American Chemical Society (2022, 2022, 144(18), 8296-8305,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referentie
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-SubstitutionJournal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
Referentie
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral ConfigurationChemPhysChem (2016, 2016, 17(24), 4090-4101,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
Referentie
- Selective functionalization of complex heterocycles via an automated strong base screening platformReaction Chemistry & Engineering (2017, 2017, 2(4), 446-450,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Strategies for the selective functionalization of dichloropyridines at various sitesEuropean Journal of Organic Chemistry (2001, 2001, , 1371-1376,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referentie
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAROrganic Letters (2003, 2003, 5(7), 967-970,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
Referentie
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azinesCrystEngComm (2017, 2017, 19(22), 3026-3036,
2,6-Dichloro-4-iodopyridine Raw materials
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-iodopyridine
- 2,6-Dichloropyridine-4-carbonyl Chloride
- 2,6-Dichloropyridine
- 4-Amino-2,6-dichloropyridine
- Iodobenzene
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine Gerelateerde literatuur
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
98027-84-0 (2,6-Dichloro-4-iodopyridine) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine

Zuiverheid:99%/99%
Hoeveelheid:100g/500g
Prijs ($):154.0/769.0